molecular formula C21H25NO9 B11490759 Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate

Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B11490759
M. Wt: 435.4 g/mol
InChI Key: KUWUKGFADNZBTO-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups and an amide linkage. This compound is primarily used in scientific research due to its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid followed by amidation. The process begins with the reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3,4,5-trimethoxybenzoate. This intermediate is then reacted with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s multiple methoxy groups and amide linkage play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: A simpler derivative with similar methoxy groups but lacking the amide linkage.

    Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine atoms, which can alter its reactivity and biological activity.

    Methyl 3,4,5-trimethoxy-2-nitrobenzoate:

Uniqueness

Methyl 3,4,5-trimethoxy-2-(2,3,4-trimethoxybenzamido)benzoate is unique due to its combination of multiple methoxy groups and an amide linkage, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C21H25NO9

Molecular Weight

435.4 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[(2,3,4-trimethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C21H25NO9/c1-25-13-9-8-11(16(27-3)17(13)28-4)20(23)22-15-12(21(24)31-7)10-14(26-2)18(29-5)19(15)30-6/h8-10H,1-7H3,(H,22,23)

InChI Key

KUWUKGFADNZBTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=C(C(=C(C=C2C(=O)OC)OC)OC)OC)OC)OC

Origin of Product

United States

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